4-(2-Bromoethyl)-1-methylpiperidine
Description
Overview of Piperidine (B6355638) Scaffold Significance in Synthetic Organic Chemistry
The piperidine ring, a six-membered heterocycle with one nitrogen and five carbon atoms, is a highly significant structural unit in the field of organic chemistry and medicinal chemistry. nih.govscbt.com Its prevalence is notable in numerous pharmaceuticals and alkaloids. scbt.comambeed.com The flexible, saturated ring system of piperidine allows it to adopt various conformations, which can be crucial for binding to biological targets. This conformational flexibility, combined with the basicity of the nitrogen atom, makes the piperidine scaffold a privileged structure in drug design. sigmaaldrich.combldpharm.com
The introduction of a piperidine moiety into a molecule can modulate its physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affects its pharmacokinetic profile. sigmaaldrich.combldpharm.com Consequently, piperidine derivatives are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals. nih.govscbt.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an important objective in contemporary organic chemistry. scbt.com The versatility of the piperidine ring also allows it to serve as a key intermediate in the synthesis of more complex molecules. nih.gov
Contextualization of Bromoethyl Functionality in Chemical Synthesis
The bromoethyl group is a valuable functional moiety in organic synthesis, primarily due to the properties of the carbon-bromine bond. Bromine is an excellent leaving group, making compounds containing a bromoethyl substituent highly reactive towards nucleophilic substitution. This reactivity allows for the facile introduction of a two-carbon ethyl linker to a variety of nucleophiles, including amines, alkoxides, and thiolates, predominantly through an SN2 mechanism.
Bromo-organic compounds are pivotal in a wide range of organic transformations beyond simple substitution, including cyclization, ring-opening, and rearrangement reactions. bldpharm.comchemscene.com The incorporation of bromine into molecules is a key step in the synthesis of many pharmaceuticals and agrochemicals. The bromoethyl group, as seen in compounds like (2-Bromoethyl)benzene, serves as a versatile building block for creating more complex molecular architectures. Its utility lies in its ability to act as an electrophilic partner in coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Structural Elucidation and Naming Convention of 4-(2-Bromoethyl)-1-methylpiperidine in Chemical Literature
The compound this compound is a specific derivative of piperidine. Its structure is defined by a piperidine ring that is substituted at two positions: a methyl group is attached to the nitrogen atom at position 1, and a 2-bromoethyl group is attached to the carbon atom at position 4.
The naming of this compound follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as "piperidine." The substituents are named and their positions on the ring are indicated by numbers. The nitrogen atom is assigned position 1. Therefore, a methyl group on the nitrogen is denoted as "1-methyl." The ethyl chain with a bromine atom on its second carbon is named "2-bromoethyl," and its attachment to the fourth position of the piperidine ring is indicated by "4-." Combining these elements gives the full IUPAC name: this compound.
While this compound is a logical synthetic intermediate, it is not commonly listed with a unique CAS number in major chemical databases. This suggests that it is typically synthesized and used in subsequent reactions without being isolated and sold as a stable, standalone product. Its chemical properties can be inferred from its structure.
Below is a table of computed properties for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₆BrN |
| Molecular Weight | 206.12 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Structure
3D Structure
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7H2,1H3 |
InChI Key |
CWMQLQNCDSLWQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethyl 1 Methylpiperidine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into a series of simpler precursor structures. libretexts.orglibretexts.org This process continues until readily available starting materials are identified. libretexts.org The "thinking backwards" approach is indicated by a retrosynthetic arrow (⇒). libretexts.orgyoutube.com
For the target molecule 4-(2-bromoethyl)-1-methylpiperidine, two primary strategic disconnections can be considered:
Disconnection of the Piperidine (B6355638) Ring: This approach involves breaking one or more bonds within the heterocyclic ring, leading back to acyclic or pyridine-based precursors. This strategy focuses on forming the piperidine ring as a key step in the synthesis.
Disconnection of the Bromoethyl Side Chain: This strategy involves cleaving the carbon-carbon or carbon-heteroatom bond connecting the bromoethyl group to the piperidine ring. This assumes a pre-formed 1-methylpiperidine-4-yl core, which is then functionalized. The most logical disconnection is at the C-Br bond or the C-C bond of the ethyl group, which points to a precursor like 4-(2-hydroxyethyl)-1-methylpiperidine.
These two fundamental strategies give rise to the distinct synthetic methodologies discussed below.
Approaches Involving Piperidine Ring Formation
Constructing the piperidine ring itself is a fundamental strategy in heterocyclic chemistry. Several classical and modern methods can be adapted for this purpose.
One of the most direct methods for synthesizing piperidine derivatives is the reduction of a corresponding pyridine (B92270) precursor. In this case, a suitably substituted pyridine would be hydrogenated to yield the saturated heterocyclic ring.
The hydrogenation of pyridines can be achieved using various reducing agents and catalysts, including direct addition of hydrogen gas under pressure with metal catalysts. sciencemadness.org A classic method involves the use of sodium in ethanol, although this can be problematic for substrates containing sensitive functional groups, as the conditions might also reduce or eliminate a bromo substituent. sciencemadness.org Another approach is the electrolytic reduction of a pyridine in an acidic aqueous solution using lead electrodes. sciencemadness.org
| Method | Reagents/Conditions | Precursor Example | Notes |
| Catalytic Hydrogenation | H₂, Pressure, Catalyst (e.g., Pt, Pd, Ni) | 4-(2-Bromoethyl)pyridine | Catalyst choice is crucial to avoid dehalogenation. |
| Dissolving Metal Reduction | Na, Ethanol | 4-(2-Bromoethyl)pyridine | High risk of reducing the C-Br bond. sciencemadness.org |
| Electrolytic Reduction | Lead electrodes, H₂SO₄ (aq) | Pyridine | A method for reducing the pyridine ring itself. sciencemadness.org |
Intramolecular cyclization involves forming the piperidine ring from a single, acyclic molecule containing the necessary atoms. This is a powerful strategy for forming heterocyclic systems. One such method is the intramolecular hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine. nih.gov
Another variation involves the cyclization of halogenated amides. In this one-pot procedure, a trifluoromethanesulfonic anhydride (B1165640) can be used to activate the amide substrate, which is then reduced and undergoes intramolecular nucleophilic substitution to form the piperidine ring. nih.gov Hypervalent iodine reagents have also been employed to mediate the intramolecular halocyclization of alkenes, where a nitrogen nucleophile attacks an activated alkene to form the ring. beilstein-journals.org For instance, unsaturated amines can undergo intramolecular aminofluorination to yield fluorinated piperidines. beilstein-journals.org
Reductive amination is a cornerstone of C-N bond formation and is widely used in the synthesis of amines, including heterocyclic systems like piperidines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net
For the construction of a piperidine ring, an intramolecular reductive amination is often employed. For example, reacting carbohydrate-derived polyhydroxy compounds with a nitrogen-containing moiety can produce polyhydroxy piperidines. researchgate.net More broadly, an appropriately chosen amino-dicarbonyl compound can cyclize via intramolecular reductive amination. The iron-catalyzed reductive amination of ω-amino fatty acids is an efficient method for preparing piperidines. nih.gov These strategies highlight the versatility of reductive amination in building the core piperidine structure from linear precursors. nih.govresearchgate.net
Introduction of the Bromoethyl Moiety
This synthetic strategy begins with a pre-formed 1-methylpiperidine (B42303) ring and focuses on constructing and attaching the 2-bromoethyl side chain at the 4-position.
The most direct route to this compound via this strategy involves the halogenation of its alcohol precursor, 4-(2-hydroxyethyl)-1-methylpiperidine. This conversion of a primary alcohol to an alkyl bromide is a standard transformation in organic synthesis.
A common and effective reagent for this purpose is phosphorus tribromide (PBr₃). The reaction is typically performed in a suitable solvent like dichloromethane (B109758) at controlled temperatures. unisi.it Another established method involves reacting the corresponding alcohol or an ether precursor with concentrated hydrobromic acid (HBr), often at elevated temperatures, to yield the alkyl bromide. prepchem.com
Table of Halogenation Reactions
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| (3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)methanol | PBr₃ | Dichloromethane, 0°C to RT | 2-((3-(bromomethyl)phenyl)thio)-4-(trifluoromethyl)pyridine | unisi.it |
Functionalization of Unsaturated Alkyl Chains
A viable strategy for introducing the bromoethyl moiety at the C-4 position of the piperidine ring involves the functionalization of an unsaturated alkyl chain. This approach typically begins with the creation of a double bond, which is then subjected to a hydrobromination reaction.
One common method to introduce the necessary two-carbon chain is the Wittig reaction. nih.gov Starting with a precursor like 1-methyl-4-piperidone (B142233), a Wittig reagent such as (ethoxymethyl)triphenylphosphonium chloride can be used to form an enol ether, which upon hydrolysis yields an aldehyde. A subsequent Wittig reaction with a methylidene-ylide generates a vinyl group at the 4-position, yielding 4-vinyl-1-methylpiperidine. Alternatively, a Horner-Wadsworth-Emmons reaction can be employed to create an α,β-unsaturated ester, which can be further modified. nih.gov
Once the unsaturated side chain is in place, the bromoethyl group is formed via hydrobromination. The addition of hydrogen bromide (HBr) across the double bond of 4-vinyl-1-methylpiperidine would theoretically yield the target compound. This reaction typically follows Markovnikov's rule, but anti-Markovnikov addition can be achieved under radical conditions (e.g., using HBr with peroxides), which would be necessary to add the bromine atom to the terminal carbon of the ethyl group.
N-Methylation Strategies for Piperidine Nitrogen
The introduction of the methyl group onto the piperidine nitrogen is a critical step that can be performed at various stages of the synthesis. Numerous methods for N-methylation of secondary amines like piperidine derivatives have been developed, ranging from classical to modern catalytic approaches. researchgate.netnih.gov
Traditional methods often employ methylating agents like methyl iodide or dimethyl sulfate. A more common and less hazardous laboratory-scale method is the Eschweiler-Clarke reaction, which uses a mixture of formic acid and formaldehyde (B43269) to achieve methylation. chemicalbook.com
More recent and sustainable methods have gained prominence. These include the use of paraformaldehyde as a C1 source, often catalyzed by copper hydride (CuH) complexes, which offers high efficiency under mild conditions. nih.govresearchgate.netresearchgate.netnih.govacs.org Another innovative approach involves the electrochemical reductive methylation using carbon dioxide (CO2) as the carbon source, catalyzed by cobalt phthalocyanine. researchgate.netnih.govacs.orgchaseliquidfuels.orgunc.edu This method is part of a growing effort to utilize CO2 as a sustainable C1 building block in chemical synthesis. nih.govunc.edu
Table 1: Comparison of N-Methylation Strategies for Piperidines
| Method | Methylating Agent(s) | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Eschweiler-Clarke | Formic Acid, Formaldehyde | Heat | Reductive amination; common and effective lab method. chemicalbook.com |
| CuH-Catalyzed Methylation | Paraformaldehyde, Hydrosilane (e.g., PMHS) | (CAAC)CuH | High yields, mild conditions, broad substrate scope. nih.govresearchgate.net |
| Electrochemical Methylation | Carbon Dioxide (CO2) | Cobalt Phthalocyanine on Carbon Nanotubes (CoPc/CNT) | Sustainable C1 source, aqueous media, proceeds via formaldehyde intermediate. researchgate.netchaseliquidfuels.org |
| Classical Alkylation | Methyl Iodide (MeI) | Base (e.g., K2CO3) | Standard alkylation; risk of over-methylation to quaternary salt. |
Established Synthetic Pathways to this compound
Established pathways to the target molecule often rely on readily available starting materials and well-understood chemical transformations.
Conversion from 4-(2-Hydroxyethyl)piperidine Derivatives
A highly practical and common route to this compound involves the chemical modification of a corresponding alcohol precursor, 2-(1-methylpiperidin-4-yl)ethanol. This starting material can be synthesized by the N-methylation of 4-(2-hydroxyethyl)piperidine using methods like the Eschweiler-Clarke reaction. chemicalbook.com
The conversion of the primary alcohol to the alkyl bromide is a standard functional group interconversion. This can be achieved using various brominating agents:
Phosphorus tribromide (PBr3): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.
Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4): Known as the Appel reaction, this provides a mild method for bromination.
Thionyl bromide (SOBr2): Another effective reagent for this transformation.
Activation and Substitution: The hydroxyl group can first be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting intermediate is then readily displaced by a bromide nucleophile, such as sodium bromide. This two-step process is often very clean and efficient. A similar activation of a primary alcohol with methanesulfonyl chloride has been demonstrated in related piperidine syntheses. nih.gov
Alkylation and Methylation of Piperidine Nitrogen
One approach is to first N-methylate a suitable piperidine precursor, such as 4-(2-hydroxyethyl)piperidine, and then perform the bromination as described in section 2.2.1. chemicalbook.com
Alternatively, one could start with 4-(2-bromoethyl)piperidine (B3045788) and introduce the methyl group in the final step. The N-methylation would be carried out using one of the methods detailed in section 2.1.3. This route may be advantageous if the bromoethyl side chain is sensitive to the conditions of the N-methylation reaction.
Multi-step Total Synthesis Approaches
Total synthesis provides a flexible approach to construct the molecule from simpler, acyclic, or heterocyclic precursors. These routes offer control over the placement of substituents. A plausible multi-step synthesis could originate from 1-methyl-4-piperidone, a commercially available starting material.
A synthetic sequence could be:
Homologation: A Wittig or Horner-Wadsworth-Emmons reaction on 1-methyl-4-piperidone to add a two-carbon chain. For example, a Wittig reaction with a phosphonium (B103445) ylide derived from ethyl bromoacetate (B1195939) would yield an α,β-unsaturated ester. nih.gov
Reduction: The double bond and the ester group of the resulting intermediate would be reduced. For instance, lithium aluminum hydride (LiAlH4) can reduce both functionalities simultaneously to yield 2-(1-methylpiperidin-4-yl)ethanol.
Bromination: The resulting primary alcohol is then converted to the target bromo-compound using methods described in section 2.2.1.
This multi-step approach allows for the construction of the carbon skeleton and subsequent installation of the required functional groups in a controlled manner. nih.gov
Modern Advances and Novel Synthetic Approaches
Recent progress in synthetic organic chemistry offers more advanced and efficient methods for constructing and functionalizing piperidine rings.
One of the most significant areas of advancement is in catalytic N-methylation . As previously mentioned, the use of copper hydride catalysts with paraformaldehyde nih.govresearchgate.netnih.govacs.org and electrocatalytic systems using CO2 represent the frontier of sustainable and efficient methylation. researchgate.netacs.orgchaseliquidfuels.orgunc.edu These methods avoid the use of stoichiometric and often toxic traditional methylating agents.
Another area of innovation is the direct C-H functionalization of the piperidine ring. nih.gov While challenging, rhodium-catalyzed C-H insertion reactions have been developed to introduce substituents at specific positions (C2, C3, or C4) of the piperidine ring. nih.gov The site-selectivity can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. Although direct C-H bromoethylation is not yet a standard procedure, the principle of activating and functionalizing a specific C-H bond represents a powerful future strategy for synthesizing complex piperidine derivatives. nih.govresearchgate.net
Catalytic Methods in Bromination and Alkylation
The synthesis of this compound typically proceeds through a non-catalytic, two-step sequence. The first step involves the formation of the precursor, 1-methyl-4-(hydroxyethyl)piperidine. This is commonly achieved via the Eschweiler-Clarke reaction, a reductive amination process. In this method, 2-(piperidin-4-yl)ethanol is methylated using formaldehyde and formic acid. The reaction mixture is heated, and upon workup, yields 1-methyl-4-(hydroxyethyl)piperidine. chemicalbook.com
The subsequent and crucial step is the bromination of the hydroxyl group. This transformation is typically accomplished using a strong brominating agent such as phosphorus tribromide (PBr₃). The reaction involves the treatment of 1-methyl-4-(hydroxyethyl)piperidine with PBr₃, often with heating, to replace the hydroxyl group with a bromine atom. prepchem.commanac-inc.co.jp While this specific bromination is not generally a catalytic process, the broader field of organic synthesis does employ catalytic methods for the halogenation of alcohols. However, for this particular substrate, direct bromination with stoichiometric reagents like PBr₃ is the more common and direct approach. manac-inc.co.jpwikipedia.org
Catalytic methods are more frequently encountered in the synthesis of the piperidine ring itself, for instance, through the hydrogenation of corresponding pyridine derivatives over metal catalysts like platinum or palladium. youtube.com
Stereoselective Synthesis Considerations
The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Consequently, its synthesis does not require stereoselective control to isolate a specific enantiomer or diastereomer. The starting materials and intermediates in the typical synthetic routes, such as 1-methyl-4-piperidone and 1-methyl-4-(hydroxyethyl)piperidine, are also achiral.
Therefore, the complexities associated with stereoselective synthesis, such as the use of chiral catalysts or resolving agents, are not a consideration in the preparation of this compound. This simplifies the synthetic process and purification procedures, as there is no need to separate stereoisomers.
One-Pot Reaction Sequences and Efficiency Enhancements
While a direct one-pot synthesis of this compound from a simple pyridine precursor is not prominently described in the literature, the principles of one-pot reactions are often applied to enhance the efficiency of synthesizing related piperidine structures. One-pot syntheses combine multiple reaction steps in a single reaction vessel, which can save time, resources, and reduce waste.
The following table summarizes a typical two-step synthesis for this compound based on established chemical transformations.
| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Product |
| 1 | Eschweiler-Clarke Methylation | 2-(Piperidin-4-yl)ethanol | Formaldehyde, Formic Acid | Water | 95°C, 2 hours | 1-Methyl-4-(hydroxyethyl)piperidine |
| 2 | Bromination | 1-Methyl-4-(hydroxyethyl)piperidine | Phosphorus Tribromide (PBr₃) | None or inert solvent | Heating (e.g., 100°C) | This compound |
Reactivity and Chemical Transformations of 4 2 Bromoethyl 1 Methylpiperidine
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the reactivity of 4-(2-Bromoethyl)-1-methylpiperidine. The key reactive site is the carbon atom bonded to the bromine atom.
The bromoethyl group of this compound features a primary alkyl halide. This configuration is ideal for bimolecular nucleophilic substitution (S_N2) reactions. In an S_N2 mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The efficiency of these reactions is high due to the minimal steric hindrance at the primary carbon center.
This compound is expected to react readily with various oxygen nucleophiles. A prominent example is the Williamson ether synthesis, where an alkoxide or phenoxide ion displaces the bromide to form an ether. The reaction typically proceeds by treating an alcohol or a phenol (B47542) with a strong base, such as sodium hydride, to generate the corresponding nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the bromoethyl group. This method is a classic and reliable way to form carbon-oxygen bonds.
| Nucleophile (Generic) | Reagent Example | Product Class | Bond Formed |
| Alkoxide | Sodium Ethoxide (NaOEt) | Alkyl Ether | C-O |
| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether | C-O |
The bromoethyl group serves as an effective alkylating agent for nitrogen-based nucleophiles, such as primary and secondary amines. This reaction provides a direct route for the synthesis of more complex secondary and tertiary amines, respectively. The reaction proceeds via a standard S_N2 mechanism. A potential complication is over-alkylation, as the newly formed amine product is often also nucleophilic and can react with another molecule of the alkyl bromide. chemsrc.com However, selective monoalkylation can often be achieved by carefully controlling reaction conditions, such as using the amine hydrohalide salt and a specific base. researchgate.netchemscene.com
| Nucleophile (Generic) | Reagent Example | Product Class | Bond Formed |
| Primary Amine | Benzylamine | Secondary Amine | C-N |
| Secondary Amine | Piperidine (B6355638) | Tertiary Amine | C-N |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide | C-N |
For the formation of new carbon-carbon bonds, this compound can be reacted with a variety of carbon nucleophiles. chegg.com A common strategy involves the use of carbanions generated from compounds with acidic methylene (B1212753) groups, such as diethyl malonate. nih.govrsc.org In the presence of a base like sodium ethoxide, diethyl malonate is deprotonated to form a stabilized enolate, which can then act as a nucleophile to displace the bromide from the piperidine derivative. This malonic ester synthesis is a versatile method for extending carbon chains. Other carbon nucleophiles, including organocuprates (Gilman reagents) and certain organozinc compounds, are also effective for coupling with alkyl halides. google.com
| Nucleophile (Generic) | Reagent Example | Product Class | Bond Formed |
| Malonate Enolate | Sodium diethyl malonate | Substituted Malonic Ester | C-C |
| Cyanide | Sodium Cyanide (NaCN) | Alkyl Nitrile | C-C |
| Organocuprate | Lithium Dimethylcuprate | Alkylated Alkane | C-C |
Sulfur-based nucleophiles, particularly thiolates, are highly effective for S_N2 reactions with alkyl halides like this compound. Thiols are generally more acidic than corresponding alcohols and their conjugate bases (thiolates) are excellent nucleophiles. The reaction of an alkyl halide with a thiolate is a common and efficient method for the synthesis of thioethers (sulfides). The reaction is typically carried out by deprotonating a thiol with a base to form the thiolate in situ, which then readily attacks the primary alkyl bromide.
| Nucleophile (Generic) | Reagent Example | Product Class | Bond Formed |
| Thiolate | Sodium Thiophenoxide | Thioether | C-S |
| Thiourea | Thiourea | Isothiouronium Salt | C-S |
In addition to intermolecular reactions, this compound possesses the structural elements required for intramolecular cyclization. The tertiary amine of the piperidine ring can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group. This intramolecular S_N2 reaction results in the displacement of the bromide ion and the formation of a spirocyclic quaternary ammonium (B1175870) salt.
Specifically, this cyclization would yield 1-methyl-1-azoniabicyclo[2.2.2]octane bromide . This type of transformation is known to be a facile pathway for appropriately substituted haloamines. rsc.org For instance, a similar intramolecular cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key step in the synthesis of the pharmaceutical compound Umeclidinium bromide, forming the core 1-azabicyclo[2.2.2]octane ring system. nih.gov This analogous reaction underscores the high propensity for this compound to undergo intramolecular cyclization to form a bicyclic product.
S_N2 Reactivity at the Bromoethyl Center
Elimination Reactions
Elimination reactions of alkyl halides, such as this compound, are fundamental transformations in organic synthesis for the formation of alkenes. The most common pathway for a primary alkyl halide like the target compound is the bimolecular elimination (E2) mechanism.
Formation of Unsaturated Side Chains (e.g., E2 Mechanisms)
The E2 mechanism is a single-step, concerted reaction where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.comyoutube.com The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base. masterorganicchemistry.com
For this compound, the reaction would involve a base removing a proton from the carbon of the ethyl group that is adjacent to the piperidine ring. This would result in the formation of 4-vinyl-1-methylpiperidine.
Key Features of the E2 Reaction:
Kinetics: The reaction follows second-order kinetics, as both the substrate and the base are involved in the rate-determining step. masterorganicchemistry.com
Base Strength: Strong bases are required to facilitate the E2 mechanism. masterorganicchemistry.com Common bases include hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide).
Stereochemistry: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.orglibretexts.org This ensures proper orbital overlap for the formation of the new π-bond. libretexts.org
While no specific studies on the E2 elimination of this compound are available, the general principles suggest that treatment with a strong, non-nucleophilic base would favor the formation of the corresponding alkene.
Functional Group Interconversions
The bromoethyl group of this compound allows for various functional group interconversions, transforming the alkyl bromide into other useful chemical moieties.
Reduction of the Carbon-Bromine Bond
The carbon-bromine bond can be reduced to a carbon-hydrogen bond, effectively converting the bromoethyl group to an ethyl group. This transformation can be achieved using various reducing agents. One common method involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by protonation with a suitable proton source like water. libretexts.orglibretexts.org
Alternatively, catalytic hydrogenation or the use of metal hydrides could potentially achieve this reduction, although these methods are more commonly used for other functional groups.
Organometallic Reagent Chemistry (e.g., Grignard, Organolithium)
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for the formation of organometallic reagents where the polarity is reversed, making the carbon atom nucleophilic.
Grignard Reagents:
The reaction of an alkyl halide with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) yields an organomagnesium halide, known as a Grignard reagent. wikipedia.orgwisc.edumnstate.edu For the target compound, this would result in the formation of (1-methylpiperidin-4-yl)ethylmagnesium bromide.
The formation of Grignard reagents requires anhydrous conditions, as they are strong bases and react readily with protic solvents like water. libretexts.orgwikipedia.org The surface of the magnesium metal often needs to be activated, which can be achieved using methods like mechanical crushing or chemical activators such as iodine or 1,2-dibromoethane. wikipedia.orgmnstate.edu
Organolithium Reagents:
Similarly, organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. libretexts.orgmasterorganicchemistry.com This reaction would yield (1-methylpiperidin-4-yl)ethyllithium. These reagents are generally more reactive than their Grignard counterparts. libretexts.org The formation of organolithium reagents also necessitates anhydrous conditions and is typically carried out in non-polar solvents like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com
A significant challenge in forming these organometallic reagents from this compound is the presence of the tertiary amine. The basicity of the nitrogen atom could potentially interfere with the reaction or the stability of the resulting organometallic compound. However, without specific experimental data, the feasibility and conditions for these reactions remain theoretical.
Data Tables
As no specific experimental data for the reactions of this compound were found, the following tables illustrate the expected transformations based on general chemical principles.
Table 1: Theoretical Elimination Reaction
| Reactant | Reagent/Conditions | Expected Major Product | Reaction Type |
| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 4-Vinyl-1-methylpiperidine | E2 Elimination |
Table 2: Theoretical Functional Group Interconversions
| Reactant | Reagent/Conditions | Expected Intermediate/Product | Reaction Type |
| This compound | 1. Mg, THF (anhydrous) 2. H₂O | 4-Ethyl-1-methylpiperidine | Grignard formation and protonation |
| This compound | 1. 2Li, Pentane (anhydrous) 2. H₂O | 4-Ethyl-1-methylpiperidine | Organolithium formation and protonation |
Role As a Key Synthetic Intermediate and Building Block
Precursor in Complex Molecular Architecture Development
The development of complex molecules, particularly those with potential pharmaceutical applications, often relies on the strategic use of versatile building blocks. 4-(2-Bromoethyl)-1-methylpiperidine fits this role adeptly, providing a ready-made N-methylpiperidine moiety that can be readily incorporated into larger, more elaborate structures. The presence of the bromoethyl side chain offers a convenient handle for a variety of chemical transformations, enabling chemists to extend and modify the molecular framework with precision.
Scaffold Modification for Lead Compound Development
In the realm of drug discovery, the process of identifying and optimizing a "lead compound"—a chemical that shows promising biological activity—is paramount. ijddd.com Scaffold modification, a key strategy in lead optimization, involves systematically altering the core structure of a molecule to enhance its desired properties. ijddd.com The piperidine (B6355638) ring is a "privileged scaffold," frequently found in biologically active compounds and approved drugs. mdpi.com this compound provides a pre-formed piperidine scaffold that can be strategically modified. The bromoethyl group acts as an electrophilic site, allowing for the attachment of various nucleophilic fragments, thereby enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a lead compound's efficacy and selectivity. ijddd.comnih.gov This approach has been instrumental in the development of novel therapeutic agents by allowing for the systematic exploration of how different substituents on the piperidine ring influence biological activity. nih.govresearchgate.net
Incorporation into Polycyclic and Heterocyclic Systems
The reactivity of the bromoethyl group in this compound also facilitates its incorporation into more complex polycyclic and heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the piperidine ring can be fused to other ring structures, leading to the formation of novel, three-dimensional molecular architectures. These complex systems are often sought after in drug discovery for their ability to interact with biological targets with high specificity. The N-methylpiperidine unit can impart desirable pharmacokinetic properties, such as improved solubility or metabolic stability, to the resulting polycyclic or heterocyclic compound.
Application in Parallel Synthesis and Combinatorial Chemistry
The drive to accelerate the drug discovery process has led to the widespread adoption of parallel synthesis and combinatorial chemistry techniques. These approaches enable the rapid generation of large numbers of compounds, or "libraries," for biological screening. scribd.comlibretexts.orgumb.edu
Generation of Chemical Libraries for Research
This compound is an ideal building block for use in parallel synthesis and combinatorial chemistry. scribd.com Its reactive handle, the bromoethyl group, allows it to be readily coupled with a diverse set of reactants in a systematic and automated fashion. youtube.com By reacting this compound with a library of different nucleophiles in a multi-well plate format, a large library of distinct piperidine derivatives can be synthesized simultaneously. libretexts.orgnih.gov This rapid generation of a focused library of compounds allows researchers to efficiently screen for molecules with desired biological activities, significantly speeding up the initial stages of drug discovery and lead identification. nih.govnih.gov
Industrial Relevance as a Chemical Intermediate
Beyond its applications in academic and pharmaceutical research, this compound holds industrial relevance as a key chemical intermediate. mallakchemicals.compmcsg.com Its utility in the synthesis of various high-value chemicals, including active pharmaceutical ingredients (APIs), makes it a commercially significant compound. mallakchemicals.comresearchgate.net The piperidine structural motif is present in a wide range of pharmaceuticals, and the efficient synthesis of these drugs often relies on the availability of versatile intermediates like this compound. researchgate.netresearchgate.net Its role as a building block in the large-scale production of certain compounds underscores its importance in the chemical and pharmaceutical industries.
Characterization and Analytical Methods in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of "4-(2-Bromoethyl)-1-methylpiperidine". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of "this compound". Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR analysis, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, in a related compound, 1-benzyl-4-methylpiperidine, the protons on the piperidine (B6355638) ring and the methyl group exhibit characteristic signals. rsc.org Specifically, the protons on the carbon adjacent to the nitrogen (C2 and C6) typically appear as multiplets, while the methyl protons present as a distinct singlet. The protons of the ethyl group in "this compound" would also show characteristic splitting patterns and chemical shifts.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. In a similar piperidine derivative, 1-benzyl-4-methylpiperidine, the carbon atoms of the piperidine ring, the N-methyl group, and the benzyl (B1604629) group all resonate at distinct frequencies. rsc.org For "this compound," the carbon attached to the bromine atom would have a characteristic chemical shift in the upfield region of the spectrum.
Table 1: Representative NMR Data for Piperidine Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) |
| ¹H NMR | N-CH₃ | 2.2 - 2.8 |
| Piperidine Ring Protons | 1.2 - 3.0 | |
| -CH₂-Br | 3.3 - 3.6 | |
| ¹³C NMR | N-CH₃ | ~46 |
| Piperidine Ring Carbons | 25 - 55 | |
| -CH₂-Br | ~33 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on similar structures.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C-H stretching: Aliphatic C-H bonds in the piperidine ring and ethyl group will show strong absorptions in the 2800-3000 cm⁻¹ region.
C-N stretching: The stretching vibration of the tertiary amine C-N bond in the piperidine ring typically appears in the 1000-1250 cm⁻¹ range.
C-Br stretching: The presence of the bromoethyl group is confirmed by a characteristic absorption band for the C-Br stretch, which is typically found in the 500-600 cm⁻¹ region. docbrown.info
The absence of certain peaks, such as a broad absorption in the 3200-3600 cm⁻¹ range, would confirm the absence of N-H or O-H functional groups. docbrown.info
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an approximate 1:1 intensity ratio. wpmucdn.com
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For "this compound," this could lead to the loss of the ethyl group or other fragments from the piperidine ring. The resulting fragment ions are detected and provide a unique fingerprint for the molecule.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of "this compound" and to isolate it from impurities. chromtech.com In a typical setup, a solution of the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of such compounds. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately determined.
Flash chromatography is a rapid and efficient method for the purification of chemical compounds on a preparative scale. chromtech.comrochester.edu It is particularly useful for purifying intermediates and the final product during the synthesis of "this compound." umich.edu This technique utilizes a column filled with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column with moderate pressure. rochester.edu
The choice of solvent system is critical for achieving good separation. A common approach for nitrogen-containing compounds like piperidines is to use a mixture of a nonpolar solvent (e.g., hexanes or ethyl acetate) and a small amount of a basic modifier, such as triethylamine, to prevent peak tailing and improve resolution. rochester.eduwfu.edu Fractions are collected as the solvent elutes from the column and are analyzed (often by thin-layer chromatography) to identify those containing the pure desired product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and quantification of volatile and semi-volatile organic compounds. nih.govunl.edunih.gov In the context of "this compound," which is a compound amenable to volatilization, GC-MS serves as a critical tool for assessing its purity and identifying any volatile impurities or related substances. ub.edunih.gov
The process involves injecting a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a capillary column. nih.gov The separation of compounds within the column is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. This separation is primarily influenced by the boiling points and polarities of the compounds. youtube.com
After separation in the GC, the individual compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons (70 eV). unl.edunih.gov This process causes the molecules to fragment into characteristic, predictable patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. ub.edu By comparing the obtained mass spectrum with spectral libraries (like NIST or WILEY) and analyzing the fragmentation pattern, the chemical structure of the compound can be confidently identified. nih.gov For "this compound," the presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio), which is a key feature in its mass spectrum.
Table 1: Illustrative GC-MS Parameters for Analysis of a Piperidine Derivative
| Parameter | Value / Description |
| GC System | Agilent 7890B or similar |
| MS System | 5977A Single Quadrupole or similar frontiersin.org |
| Column | TG-5MS fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nih.gov |
| Injector Temperature | 260 °C frontiersin.org |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min frontiersin.org |
| Oven Program | Initial 60°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min frontiersin.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV unl.edu |
| Mass Range | 35-450 amu frontiersin.org |
| MS Source Temp. | 230 °C frontiersin.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in synthetic chemistry for monitoring the progress of reactions and for screening purposes. libretexts.orgyoutube.com Its application is crucial during the synthesis of "this compound" to determine the consumption of starting materials and the formation of the desired product. youtube.com
TLC operates on the principle of separation by polarity. youtube.com A small spot of the reaction mixture is applied to a baseline on a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the initial spot, it dissolves the mixture and carries it up the plate. youtube.com
Separation occurs because each component in the mixture will have a different affinity for the stationary phase versus the mobile phase. libretexts.org Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds adsorb more strongly to the stationary phase and have lower Rf values. libretexts.org
Table 2: Hypothetical TLC Data for the Synthesis of this compound
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |
| Starting Material (e.g., 2-(Piperidin-4-yl)ethanol) | 1:1 | 0.25 | KMnO₄ stain |
| This compound | 4:1 | 0.60 | Iodine Chamber |
| Starting Material (e.g., 2-(Piperidin-4-yl)ethanol) | 4:1 | 0.10 | KMnO₄ stain |
| This compound | 1:1 | 0.85 | Iodine Chamber |
Orthogonal Chromatographic Approaches for Impurity Isolation
The isolation and characterization of impurities are critical for producing a well-defined chemical compound. waters.com However, impurities, particularly those structurally similar to the main compound, can be challenging to separate using a single chromatographic method. Orthogonal chromatography addresses this challenge by employing two or more separation systems that operate on different chemical principles, thereby maximizing the likelihood that all compounds in a sample will be resolved. researchgate.netresearchgate.net
Orthogonal systems exhibit different selectivities. researchgate.net For the purification of "this compound," an effective strategy could involve combining reversed-phase and normal-phase liquid chromatography (NPLC x RPLC). rsc.org
First Dimension (e.g., Normal-Phase Liquid Chromatography - NPLC): In NPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. Separation is based on the polarity of the compounds, where more polar compounds are retained longer. This could effectively separate the target compound from non-polar impurities.
Second Dimension (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC): Fractions collected from the first dimension are then subjected to a second, orthogonal separation. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). nih.gov Here, separation is driven by hydrophobicity, with more non-polar compounds being retained longer.
This two-dimensional approach provides significantly higher resolving power than either technique alone. rsc.org An impurity that co-elutes with "this compound" in the NPLC system (because they have similar polarities) will likely have a different hydrophobicity and thus be separated in the RP-HPLC system. researchgate.net This ensures a more comprehensive separation, allowing for the isolation of even trace-level impurities for subsequent structural identification. waters.com
Table 3: Example of an Orthogonal Chromatographic Strategy
| Method | Stationary Phase | Mobile Phase Example | Separation Principle |
| Method 1: NPLC | Silica Gel | Hexane / Isopropanol gradient | Polarity / Adsorption |
| Method 2: RP-HPLC | C18-bonded Silica | Water / Acetonitrile gradient with 0.1% Formic Acid | Hydrophobicity / Partitioning |
Advanced Analytical Techniques for Elucidating Chemical Behavior
Beyond routine analysis, advanced techniques are employed to gain a deeper understanding of the intrinsic properties of "this compound," such as its precise three-dimensional structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. nih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. youtube.com By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be produced, from which the precise positions of the atoms in the molecule can be determined. researchgate.net
For "this compound," obtaining a high-quality single crystal (often of a salt form, like the hydrobromide or methobromide, which can enhance crystallinity) is the first and most critical step. nih.gov A successful crystallographic analysis would provide unambiguous data on:
Molecular Connectivity: Confirming the covalent bond structure.
Conformation: Determining the exact three-dimensional shape of the molecule. This includes establishing the conformation of the piperidine ring, which typically adopts a stable "chair" conformation, and defining the spatial orientation of the N-methyl and 4-(2-bromoethyl) substituents (i.e., whether they are in axial or equatorial positions). nih.gov
Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions that dictate the solid-state architecture.
Research on related N-methylpiperidine structures has shown that different conformers can exist even within the same crystal, for instance, with substituents being in both axial and equatorial positions. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: Hypothetical Crystallographic Data for this compound Hydrobromide
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₇Br₂N |
| Formula Weight | 287.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |
| Volume | 1045 ų |
| Z (Molecules per unit cell) | 4 |
| Piperidine Ring Conformation | Chair |
| N-Methyl Group Orientation | Equatorial |
| 4-(2-Bromoethyl) Group Orientation | Equatorial |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For 4-(2-Bromoethyl)-1-methylpiperidine, DFT calculations can elucidate key aspects of its chemical nature.
The electronic structure of this compound is central to its reactivity. The piperidine (B6355638) ring, a saturated heterocycle, possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. The methyl group attached to the nitrogen is an electron-donating group, which further enhances the nucleophilicity of the nitrogen.
The bromoethyl group introduces an electrophilic site. The bromine atom, being highly electronegative, polarizes the carbon-bromine bond, rendering the carbon atom attached to it susceptible to nucleophilic attack. This makes the bromoethyl group a reactive handle for various chemical transformations.
DFT calculations can quantify these electronic effects through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For piperidine derivatives, the HOMO is typically localized on the nitrogen atom, confirming its nucleophilic character. researchgate.net The LUMO, in the case of this compound, would be expected to be associated with the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Quantum chemical calculations can also predict reactivity through various descriptors. For instance, the calculated partial charges on atoms would show a negative charge on the nitrogen and a positive charge on the carbon attached to the bromine, highlighting the nucleophilic and electrophilic centers, respectively. The electrophilicity index can also be calculated to provide a quantitative measure of the molecule's ability to accept electrons. mdpi.com
The piperidine ring is not planar and exists predominantly in a chair conformation, similar to cyclohexane. wikipedia.org For N-methylpiperidine, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of steric strain. wikipedia.orgosi.lv In the case of this compound, the bromoethyl group at the 4-position also has preferred orientations.
A detailed conformational analysis using DFT would involve rotating the rotatable bonds—specifically the C-C bond of the ethyl group and the C-N bond of the methyl group—to map the potential energy surface and identify the energetic minima. These minima correspond to the most stable conformations of the molecule. It is expected that the most stable conformer would have both the N-methyl group and the 4-(2-bromoethyl) group in equatorial positions to minimize steric interactions. ias.ac.in The bromoethyl side chain itself will have multiple conformational possibilities due to rotation around the C-C bond. researchgate.net
| Conformer Feature | Expected Relative Energy (kcal/mol) | Rationale |
| N-Methyl Equatorial | Lower | Avoids 1,3-diaxial interactions with axial hydrogens on the piperidine ring. wikipedia.org |
| N-Methyl Axial | Higher | Experiences steric hindrance from axial hydrogens. wikipedia.org |
| 4-Bromoethyl Equatorial | Lower | Generally the preferred position for larger substituents on a piperidine ring to minimize steric clash. ias.ac.in |
| 4-Bromoethyl Axial | Higher | Can lead to steric interactions with other parts of the ring. |
This table presents expected trends based on studies of substituted piperidines.
DFT calculations would provide precise energy differences between these conformers, allowing for the determination of their relative populations at a given temperature according to the Boltzmann distribution. researchgate.net
DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. rsc.orge3s-conferences.org For this compound, a key reaction is nucleophilic substitution at the carbon bearing the bromine atom. studymind.co.ukchemguide.co.uk
For example, in a reaction with a nucleophile (Nu⁻), the transition state would involve the partial formation of the Nu-C bond and the partial breaking of the C-Br bond. DFT calculations can determine the geometry and energy of this transition state. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. A lower activation energy corresponds to a faster reaction.
Computational studies on the alkylation of piperidines have shown that the approach of the electrophile is influenced by the conformation of the piperidine ring. nih.govresearchgate.net Similarly, the reactivity of the bromoethyl group in this compound would be influenced by its conformational orientation.
Molecular Dynamics Simulations on Reaction Pathways
While DFT is excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. aip.orgrsc.org MD simulations can be used to explore the conformational landscape and reaction pathways of this compound in a more dynamic context, often including explicit solvent molecules.
By simulating the molecule's movement over time, MD can reveal the flexibility of the bromoethyl side chain and the piperidine ring. acs.orgresearchgate.net This is particularly useful for understanding how the molecule might change its conformation to facilitate a reaction. For instance, an MD simulation could show the bromoethyl group adopting a specific orientation just before a nucleophilic attack, providing a more detailed picture of the reaction pathway than static calculations alone.
MD simulations are also valuable for studying how the solvent environment influences the molecule's conformation and reactivity. The interactions with solvent molecules can stabilize or destabilize certain conformations and transition states, thereby affecting reaction rates.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netresearchgate.net While a specific QSRR model for this compound would require experimental reactivity data for a set of related compounds, the principles of QSRR can be discussed in this context.
A QSRR study on a series of substituted piperidines, including variations in the substituent at the 4-position and on the nitrogen, could be developed to predict their reactivity in a particular reaction, such as a nucleophilic substitution. The model would use molecular descriptors, which are numerical values that encode structural or physicochemical properties of the molecules. These descriptors can be calculated from the molecular structure and include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Calculated using quantum chemical methods, such as partial charges, dipole moments, and HOMO/LUMO energies.
By building a mathematical relationship between these descriptors and the observed reactivity, a QSRR model can be used to predict the reactivity of new, untested compounds in the same class. For this compound, such a model could predict its reaction rate based on descriptors that quantify the electronic and steric effects of the bromoethyl and methyl groups.
| Descriptor Type | Example Descriptor | Relevance to Reactivity of this compound |
| Electronic | Partial charge on the carbon attached to bromine | Quantifies the electrophilicity of the reaction center. |
| Electronic | LUMO energy | Indicates the ease of accepting electrons from a nucleophile. researchgate.net |
| Steric | Molecular volume/surface area | Accounts for steric hindrance around the reaction site. |
| Topological | Connectivity indices | Relates the molecular structure to its overall reactivity. |
This table illustrates the types of descriptors that would be relevant in a QSRR model for this class of compounds.
Future Research Directions in 4 2 Bromoethyl 1 Methylpiperidine Chemistry
Development of More Sustainable and Greener Synthetic Routes
Traditional synthetic routes to alkyl halides often rely on reagents and solvents with considerable environmental impact. A plausible conventional synthesis for 4-(2-Bromoethyl)-1-methylpiperidine would likely involve the reduction of a 1-methyl-4-piperidineacetic acid derivative followed by bromination of the resulting alcohol (1-methyl-4-piperidineethanol), potentially using agents like phosphorus tribromide.
Future research will likely focus on developing greener alternatives that improve atom economy and reduce hazardous waste. Green chemistry principles can be applied to transform this synthesis. google.com This includes the use of safer, renewable solvents, minimizing energy consumption, and employing catalytic processes.
Potential Green Synthetic Strategies:
Alternative Brominating Agents: Exploring the use of greener brominating agents that avoid the formation of toxic byproducts.
Biocatalysis: Utilizing enzymes for specific transformations could offer reactions under milder conditions with high selectivity, reducing the need for protecting groups and harsh reagents. google.com
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with more benign options like water, supercritical fluids, or ionic liquids could drastically lower the environmental footprint of the synthesis. google.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Alcohol Formation | LiAlH₄ reduction of an ester | Catalytic hydrogenation of the corresponding acid or ester | Higher atom economy, avoids pyrophoric reagents |
| Bromination | PBr₃ or HBr in acetic acid | Enzymatic halogenation or use of a solid-supported brominating agent | Use of renewable feedstocks, safer reagents |
| Solvent | Anhydrous THF or DCM | Water, 2-MeTHF, or ionic liquids | Use of safer solvents |
Exploration of Novel Catalytic Transformations Involving the Bromoethyl Moiety
The bromoethyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. While its primary role is often as an electrophile in nucleophilic substitution reactions, future research could unlock its potential in advanced catalytic transformations. The development of catalysts that can activate primary alkyl bromides under mild conditions is a vibrant area of modern organic chemistry.
Potential Catalytic Applications:
Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, could be developed. This would enable the direct linkage of the piperidine (B6355638) scaffold to a wide array of aryl, vinyl, alkynyl, or amine-containing fragments, creating novel and complex molecular architectures.
Photoredox Catalysis: Light-mediated catalysis could enable radical-based transformations of the bromoethyl group, opening pathways to reactions that are challenging under thermal conditions.
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., transition metal or organocatalysis) could allow for novel, one-pot transformations that build molecular complexity efficiently.
Table 2: Potential Catalytic Coupling Partners for this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | 4-(Aryl-ethyl)-1-methylpiperidines |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 4-(Alkynyl-ethyl)-1-methylpiperidines |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | 4-(Amino-ethyl)-1-methylpiperidines |
| Nucleophilic Sub. | Thiophenol | Base (e.g., K₂CO₃) | 4-(Phenylthio-ethyl)-1-methylpiperidines |
Applications in Advanced Materials Science as a Building Block
The structure of this compound makes it a candidate for incorporation into advanced materials. The reactive bromoethyl group can serve as a point of attachment to polymer backbones or surfaces, while the N-methylpiperidine moiety can impart specific properties such as basicity, hydrophilicity, or the ability to act as a ligand for metal ions.
Potential Material Science Applications:
Functional Polymers: The compound could be used as a monomer in polymerization reactions or as a post-polymerization modification agent to introduce piperidine functionalities into existing polymers. Such materials could find use as ion-exchange resins, catalysts, or coatings.
Surface Modification: The bromoethyl group can be used to graft the molecule onto the surface of materials like silica (B1680970) or gold nanoparticles. This would create functionalized surfaces with tailored chemical properties for applications in chromatography, sensing, or catalysis.
Pharmaceutical Scaffolding: In the synthesis of active pharmaceutical ingredients (APIs), the piperidine ring is a common structural motif. This compound could serve as a versatile building block for creating libraries of potential drug candidates. researchgate.netnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch chemistry to continuous flow or automated systems offers significant advantages in terms of safety, reproducibility, and scalability. mdpi.comeuropa.eu The synthesis and subsequent reactions of this compound are well-suited for such integration.
Advantages of Flow Chemistry and Automation:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which allows for better temperature control and safer handling of exothermic reactions or hazardous intermediates. europa.eu
Improved Efficiency: Continuous processing can reduce reaction times, increase yields, and simplify purification through the use of in-line techniques like immobilized scavengers or liquid-liquid extraction. mdpi.comthieme-connect.de
Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, stoichiometry, residence time) to quickly identify optimal parameters, accelerating research and development. chemspeed.combeilstein-journals.org A multistep synthesis could be "telescoped," where the output from one reactor flows directly into the next, avoiding manual isolation of intermediates. mdpi.com Recent advancements have dramatically cut down the time required for each iterative step in automated synthesis, making the generation of molecular libraries more accessible. chemistryworld.com
The development of a continuous, automated synthesis of this compound and its derivatives would represent a significant step towards more efficient and modern chemical manufacturing. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Bromoethyl)-1-methylpiperidine, and how do reaction conditions influence yield?
Answer:
The synthesis of bromoethyl-substituted piperidines often involves alkylation or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using brominated aryl precursors and piperidine derivatives under basic conditions (e.g., NaHCO₃) with Pd(PPh₃)₄ as a catalyst can yield substituted piperidines . Reaction parameters such as temperature (80–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents critically impact yield. Optimization studies suggest that excess piperidine (1.2–1.5 equivalents) minimizes side reactions like dehydrohalogenation .
Basic: What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromoethyl group's position and piperidine ring substitution. For instance, the methyl group on nitrogen appears as a singlet near δ 2.3 ppm, while the bromoethyl protons split into distinct triplets (δ 3.4–3.6 ppm for CH₂Br and δ 2.5–2.7 ppm for CH₂-piperidine) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight (C₈H₁₆BrN: ~214.1 g/mol) and functional groups (C-Br stretch at ~550 cm⁻¹) .
Advanced: How can researchers optimize the regioselectivity in the alkylation of 1-methylpiperidine to introduce the 2-bromoethyl group?
Answer:
Regioselective alkylation requires controlling steric and electronic factors. Using a bulky base (e.g., LDA) in THF at −78°C directs alkylation to the less hindered nitrogen site. Alternatively, phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems enhances reaction efficiency. Computational modeling (DFT) predicts transition-state energies to identify optimal leaving groups (e.g., Br vs. Cl) and solvent effects .
Advanced: What strategies mitigate decomposition of this compound during storage, considering its bromoethyl group's reactivity?
Answer:
The bromoethyl group is prone to hydrolysis and elimination. Storage under inert atmospheres (argon) at 0–6°C in amber vials reduces degradation . Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w inhibits radical-mediated decomposition. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) ensure stability .
Basic: What are the primary safety considerations when handling this compound in laboratory settings?
Answer:
This compound is a potential skin and respiratory irritant. Immediate first aid for skin contact involves washing with soap and water for ≥15 minutes; eye exposure requires flushing with water for 10–15 minutes . Use fume hoods, nitrile gloves, and closed systems during synthesis. Toxicity data are limited, so assume acute hazards and consult SDS guidelines for brominated amines .
Advanced: How does the electronic environment of the piperidine ring in this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
The methyl group on nitrogen increases steric hindrance but slightly reduces ring basicity (pKa ~8.5), affecting SN2 reactivity. Electron-withdrawing effects of the bromoethyl group polarize the C-Br bond, accelerating substitution. Solvent polarity (e.g., DMSO vs. toluene) modulates transition-state stabilization, with dielectric constants >30 favoring ionic intermediates .
Basic: What chromatographic methods are effective in purifying this compound, and how are mobile phases optimized?
Answer:
Flash chromatography (silica gel, hexane/ethyl acetate gradient) separates brominated impurities. For HPLC, a C18 column with methanol:buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) achieves baseline resolution of byproducts like dehydrohalogenated alkenes . LC-MS with electrospray ionization (ESI+) monitors purity and confirms molecular ions ([M+H]⁺ at m/z 214.1) .
Advanced: What computational chemistry approaches predict the biological activity of this compound based on its molecular structure?
Answer:
Docking studies (AutoDock Vina) using protein targets (e.g., dopamine receptors) assess binding affinity. QSAR models correlate substituent effects (e.g., logP, polar surface area) with neuropharmacological activity. Molecular dynamics simulations (GROMACS) evaluate membrane permeability and blood-brain barrier penetration .
Basic: How can researchers validate the absence of common impurities such as dehydrohalogenation byproducts in synthesized this compound?
Answer:
GC-MS or LC-MS detects elimination byproducts (e.g., vinylpiperidine derivatives) via characteristic fragmentation patterns. Comparative NMR with reference standards (e.g., δ 5.6–6.0 ppm for alkene protons) confirms purity. Limit of detection (LOD) for impurities should be <0.1% per ICH guidelines .
Advanced: What in vitro models are suitable for assessing the neuropharmacological potential of this compound derivatives?
Answer:
Primary neuronal cultures (rat cortical neurons) treated with glutamate-induced excitotoxicity model neuroprotection. Radioligand binding assays (³H-spiperone for dopamine D2 receptors) quantify receptor affinity. Calcium imaging (Fluo-4 AM) evaluates modulation of ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
